molecular formula C15H13N3O B493075 N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide

N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide

Cat. No.: B493075
M. Wt: 251.28g/mol
InChI Key: TZNJVVXSMGKGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and an acetamide group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide typically involves the condensation of 2-aminopyridine with α-bromoketones. One common method is the one-pot synthesis, where acetophenone, [Bmim]Br3, and 2-aminopyridine are reacted under solvent-free conditions in the presence of Na2CO3 . This method yields the desired compound in excellent yields ranging from 72% to 89% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of microwave irradiation has been explored to accelerate the reaction process and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major products include 1,2-diones.

    Reduction: The major products are reduced forms of the compound.

    Substitution: The major products are substituted derivatives of the compound.

Properties

Molecular Formula

C15H13N3O

Molecular Weight

251.28g/mol

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-6-yl)acetamide

InChI

InChI=1S/C15H13N3O/c1-11(19)16-13-7-8-15-17-14(10-18(15)9-13)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,19)

InChI Key

TZNJVVXSMGKGMR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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